molecular formula C15H11F3N2O4 B8358015 Benzamide,N-[3-(2,2-difluoroethoxy)phenyl]-2-fluoro-6-nitro-

Benzamide,N-[3-(2,2-difluoroethoxy)phenyl]-2-fluoro-6-nitro-

Cat. No. B8358015
M. Wt: 340.25 g/mol
InChI Key: RXWRRRJGCIPRIR-UHFFFAOYSA-N
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Patent
US09216985B2

Procedure details

Under nitrogen, to 2-fluoro-6-nitrobenzoic acid (1.27 g, 6.28 mmol, 1.00 equiv) in CH2Cl2 (20 mL) at 23° C. was added oxalyl chloride (0.585 mL, 6.91 mmol, 1.10 equiv) and DMF (16 μL, 0.19 mmol, 3.0 mol %). After stirring for 1 hr at 23° C., the reaction mixture was cooled to 0° C. and triethylamine (2.63 mL, 18.8 mmol, 3.00 equiv) and 3-(2,2-difluoroethoxy)aniline (1.09 g, 6.28 mmol, 1.00 equiv) were added. After stirring for 15 min at 0° C., 3N HCl aq (50 mL) was added. The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×3.0 mL). The combined organic phases were washed with brine (3.0 mL) and dried (MgSO4). The filtrate was concentrated in vacuo and the residue was purified by column chromatography on silica gel eluting with hexanes/EtOAc to afford 1.07 g of the title compound (50% yield).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.585 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16 μL
Type
catalyst
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([OH:6])=O.C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C.[F:27][CH:28]([F:38])[CH2:29][O:30][C:31]1[CH:32]=[C:33]([CH:35]=[CH:36][CH:37]=1)[NH2:34].Cl>C(Cl)Cl.CN(C=O)C>[F:27][CH:28]([F:38])[CH2:29][O:30][C:31]1[CH:32]=[C:33]([NH:34][C:4](=[O:6])[C:3]2[C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=[CH:10][C:2]=2[F:1])[CH:35]=[CH:36][CH:37]=1

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
0.585 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
16 μL
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.09 g
Type
reactant
Smiles
FC(COC=1C=C(N)C=CC1)F
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hr at 23° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
After stirring for 15 min at 0° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (3×3.0 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (3.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel eluting with hexanes/EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(COC=1C=C(C=CC1)NC(C1=C(C=CC=C1[N+](=O)[O-])F)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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